6-fluoro-3-oxo-2,3-dihydro-1H-indene-4-carboxylic acid
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Overview
Description
6-fluoro-3-oxo-2,3-dihydro-1H-indene-4-carboxylic acid is a fluorinated organic compound that belongs to the indene family. This compound is characterized by the presence of a fluorine atom at the 6th position, a keto group at the 3rd position, and a carboxylic acid group at the 4th position on the indene ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-3-oxo-2,3-dihydro-1H-indene-4-carboxylic acid typically involves the introduction of the fluorine atom and the formation of the indene ring. One common method is the reaction of a suitable fluorinated precursor with a cyclization agent under controlled conditions. For example, the reaction of 2-fluorobenzaldehyde with malonic acid in the presence of a base can lead to the formation of the indene ring, followed by oxidation to introduce the keto group .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic systems to enhance yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-3-oxo-2,3-dihydro-1H-indene-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The keto group can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
6-fluoro-3-oxo-2,3-dihydro-1H-indene-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying fluorinated organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 6-fluoro-3-oxo-2,3-dihydro-1H-indene-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. The keto and carboxylic acid groups can participate in various chemical reactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5,6-difluoro-3-oxo-2,3-dihydro-1H-indene-2,1-diylidene di-malononitrile: A similar compound with additional fluorine atoms and different functional groups.
7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Another fluorinated compound with a quinoline ring structure.
Uniqueness
6-fluoro-3-oxo-2,3-dihydro-1H-indene-4-carboxylic acid is unique due to its specific substitution pattern and the presence of both a keto and carboxylic acid group on the indene ring. This combination of functional groups and the fluorine atom’s influence on the compound’s reactivity and biological activity make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H7FO3 |
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Molecular Weight |
194.16 g/mol |
IUPAC Name |
6-fluoro-3-oxo-1,2-dihydroindene-4-carboxylic acid |
InChI |
InChI=1S/C10H7FO3/c11-6-3-5-1-2-8(12)9(5)7(4-6)10(13)14/h3-4H,1-2H2,(H,13,14) |
InChI Key |
MMWMRUAIBQKGOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2C(=O)O)F |
Origin of Product |
United States |
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